![molecular formula C12H18ClN3O B1458135 2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine CAS No. 1803593-60-3](/img/structure/B1458135.png)
2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine
Overview
Description
“2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine” is a chemical compound with the CAS Number: 1803593-60-3 . It has a molecular weight of 255.74 and its molecular formula is C12H18ClN3O . This compound is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18ClN3O/c1-8(2)11-9(4-3-7-17-11)15-10-5-6-14-12(13)16-10/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,14,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the search results .Scientific Research Applications
Endogenous Nitric Oxide Synthesis Stimulation
This compound has been studied for its ability to stimulate the synthesis of endogenous nitric oxide (NO), which is a crucial mediator in various physiological processes. Research indicates that it can affect the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) in smooth muscle cells, potentially regulating spontaneous contractile activity of gastric smooth muscles .
Serotonin and Acetylcholine Interaction
The interaction with neurotransmitters such as serotonin (5-HT) and acetylcholine (ACh) is another area of application. The compound has been shown to have a specific action affecting the intracellular signaling pathways of 5-HT, which plays key roles in mood, cognition, and peripheral functions in various systems .
Isoquinoline Precursor Synthesis
As an isoquinoline precursor, this compound is used in the synthesis of more complex molecules. Isoquinolines are important in the pharmaceutical industry, and this compound serves as a building block for the synthesis of various biologically active molecules .
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(2-propan-2-yloxan-3-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-8(2)11-9(4-3-7-17-11)15-10-5-6-14-12(13)16-10/h5-6,8-9,11H,3-4,7H2,1-2H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGIWRCCKIILV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)NC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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